N-mesityl-2-((6-(thiophen-2-yl)pyridazin-3-yl)thio)acetamide
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Overview
Description
N-mesityl-2-((6-(thiophen-2-yl)pyridazin-3-yl)thio)acetamide is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound features a mesityl group, a thiophenyl group, and a pyridazinyl group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-mesityl-2-((6-(thiophen-2-yl)pyridazin-3-yl)thio)acetamide typically involves the condensation of mesityl chloride with 2-((6-(thiophen-2-yl)pyridazin-3-yl)thio)acetic acid. The reaction is carried out in the presence of a base such as triethylamine, and the product is purified using column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as recrystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
N-mesityl-2-((6-(thiophen-2-yl)pyridazin-3-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The thiophenyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridazinyl group can be reduced to form dihydropyridazines.
Substitution: The mesityl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyridazines.
Substitution: Brominated or nitrated derivatives of the mesityl group.
Scientific Research Applications
N-mesityl-2-((6-(thiophen-2-yl)pyridazin-3-yl)thio)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with cytotoxic properties.
Mechanism of Action
The mechanism of action of N-mesityl-2-((6-(thiophen-2-yl)pyridazin-3-yl)thio)acetamide involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or proteins involved in cell proliferation, leading to cytotoxic effects. The exact molecular pathways and targets are still under investigation, but it is thought to interfere with DNA synthesis and repair mechanisms.
Comparison with Similar Compounds
Similar Compounds
- N-mesityl-2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)acetamide
- N-mesityl-2-((6-(4-methyl-2-(thiophen-2-yl)thiazol-5-yl)pyridazin-3-yl)thio)acetamide
Uniqueness
N-mesityl-2-((6-(thiophen-2-yl)pyridazin-3-yl)thio)acetamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its mesityl group provides steric hindrance, while the thiophenyl and pyridazinyl groups contribute to its electronic properties and potential bioactivity.
Properties
Molecular Formula |
C19H19N3OS2 |
---|---|
Molecular Weight |
369.5 g/mol |
IUPAC Name |
2-(6-thiophen-2-ylpyridazin-3-yl)sulfanyl-N-(2,4,6-trimethylphenyl)acetamide |
InChI |
InChI=1S/C19H19N3OS2/c1-12-9-13(2)19(14(3)10-12)20-17(23)11-25-18-7-6-15(21-22-18)16-5-4-8-24-16/h4-10H,11H2,1-3H3,(H,20,23) |
InChI Key |
FAJSOHFFSUEIHE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NN=C(C=C2)C3=CC=CS3)C |
Origin of Product |
United States |
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